molecular formula C9H15NO B13807118 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl-

2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl-

Cat. No.: B13807118
M. Wt: 153.22 g/mol
InChI Key: VMQWNZCRFJVTJL-UHFFFAOYSA-N
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Description

2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features a tert-butyl group (1,1-dimethylethyl) and a methylamine group attached to the furan ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan derivatives.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The introduction of the amine group is achieved through a nucleophilic substitution reaction. The furan derivative is treated with methylamine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding furanones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Furanamine: Lacks the tert-butyl and methylamine groups, resulting in different reactivity and properties.

    5-(1,1-Dimethylethyl)-2-furanone: Contains a carbonyl group instead of an amine, leading to different chemical behavior.

    N-Methyl-2-furanamine: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.

Uniqueness

2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- is unique due to the combination of the furan ring, tert-butyl group, and methylamine group. This combination imparts specific chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-tert-butyl-N-methylfuran-2-amine

InChI

InChI=1S/C9H15NO/c1-9(2,3)7-5-6-8(10-4)11-7/h5-6,10H,1-4H3

InChI Key

VMQWNZCRFJVTJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)NC

Origin of Product

United States

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